Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Overview
Description
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 6th position, a cyano group at the 3rd position, and a methyl ester group at the 4th position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 1H-indazole to introduce the bromine atom at the 6th position. This is followed by the introduction of the cyano group at the 3rd position through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group at the 4th position to form the methyl ester.
Bromination: The bromination of 1H-indazole can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Nucleophilic Substitution: The cyano group can be introduced using a cyanating agent such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using methanol (CH3OH) and a catalyst like sulfuric acid (H2SO4) or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Major Products
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 6th position.
Reduction: The major product is 6-amino-3-cyano-1H-indazole-4-carboxylate.
Hydrolysis: The major product is 6-bromo-3-cyano-1H-indazole-4-carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and ester groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate can be compared with other indazole derivatives such as:
Methyl 6-chloro-3-cyano-1H-indazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Methyl 6-fluoro-3-cyano-1H-indazole-4-carboxylate: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.
Methyl 6-iodo-3-cyano-1H-indazole-4-carboxylate:
Properties
IUPAC Name |
methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O2/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-12)14-13-7/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQAQFDWZUAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646150 | |
Record name | Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-67-2 | |
Record name | Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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